N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide
CAS No.:
Cat. No.: VC20361200
Molecular Formula: C16H15FN6O4
Molecular Weight: 374.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15FN6O4 |
|---|---|
| Molecular Weight | 374.33 g/mol |
| IUPAC Name | N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazolo[4,5-d]pyrimidin-7-yl]benzamide |
| Standard InChI | InChI=1S/C16H15FN6O4/c17-10-12(25)9(6-24)27-16(10)23-14-11(21-22-23)13(18-7-19-14)20-15(26)8-4-2-1-3-5-8/h1-5,7,9-10,12,16,24-25H,6H2,(H,18,19,20,26)/t9-,10+,12-,16-/m1/s1 |
| Standard InChI Key | DZQVSUMDBYFZBM-DXCMXYRUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)F |
Introduction
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H- triazolo[4,5-D]pyrimidin-7-YL)benzamide is a complex organic compound featuring a fluorinated tetrahydrofuran ring, a triazolo-pyrimidine core, and a benzamide moiety. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, potentially interacting with specific biological targets such as enzymes and receptors involved in metabolic pathways. Its unique structure could enhance its ability to modulate biological processes effectively.
Comparison with Similar Compounds
Similar compounds, such as those featuring fluorinated tetrahydrofuran rings and heterocyclic cores, have shown promise in medicinal chemistry. For example, compounds like N-(1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide have been studied for their nucleoside analog properties .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume